molecular formula C15H17ClN2O B5566814 5-chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol

5-chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol

Cat. No.: B5566814
M. Wt: 276.76 g/mol
InChI Key: IEKUNQQLSAJNIG-UHFFFAOYSA-N
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Description

5-chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol is a quinoline derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. Quinoline derivatives are nitrogen-containing bicyclic compounds widely found in nature and are known for their significant biological activities .

Preparation Methods

Chemical Reactions Analysis

5-chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

5-chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Properties

IUPAC Name

5-chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c16-13-9-11(10-18-7-2-1-3-8-18)15(19)14-12(13)5-4-6-17-14/h4-6,9,19H,1-3,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKUNQQLSAJNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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